1-Allyl-3,5-dibromopyridin-2(1H)-one
Description
1-Allyl-3,5-dibromopyridin-2(1H)-one is a brominated pyridinone derivative featuring an allyl group at the N1 position. This compound is synthesized through bromination followed by Ir-catalyzed reactions, as demonstrated in the preparation of analogous dibromopyridinones . Its molecular formula is C₈H₇Br₂NO, distinguishing it from methyl-substituted analogs (e.g., 3,5-dibromo-1-methylpyridin-2(1H)-one, C₆H₅Br₂NO) by the allyl substituent (C₃H₅) replacing the methyl group .
Properties
Molecular Formula |
C8H7Br2NO |
|---|---|
Molecular Weight |
292.95 g/mol |
IUPAC Name |
3,5-dibromo-1-prop-2-enylpyridin-2-one |
InChI |
InChI=1S/C8H7Br2NO/c1-2-3-11-5-6(9)4-7(10)8(11)12/h2,4-5H,1,3H2 |
InChI Key |
CNGYRJCPZPLSAJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(C=C(C1=O)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
The following table compares key attributes of 1-Allyl-3,5-dibromopyridin-2(1H)-one with related compounds:
Key Observations:
- Reactivity : Bromine atoms at positions 3 and 5 enable electrophilic substitution, while the allyl group may participate in cycloaddition or polymerization reactions.
- Thermal Stability: Methyl-substituted analogs (e.g., C₆H₅Br₂NO) may exhibit higher melting points due to reduced steric hindrance, though specific data for the allyl derivative is lacking.
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